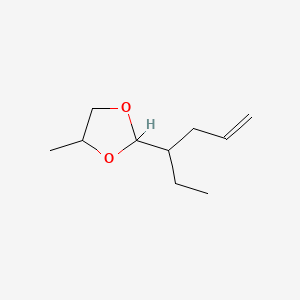
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of hex-5-en-3-ol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mécanisme D'action
The mechanism of action of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during synthetic processes. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hex-5-en-3-yltrimethylsilane
- (3S)-hex-5-en-3-yl(methyl)amine
- 2-(Hex-5-en-3-yl)-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its unique dioxolane ring structure. This ring imparts stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in research and industrial processes.
Propriétés
Numéro CAS |
113419-42-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-hex-5-en-3-yl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(5-2)10-11-7-8(3)12-10/h4,8-10H,1,5-7H2,2-3H3 |
Clé InChI |
CUKXNWSAQLYGQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C)C1OCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
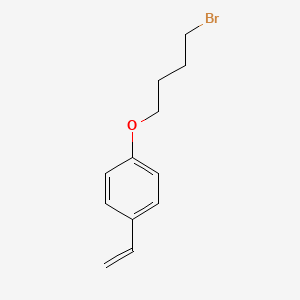
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)

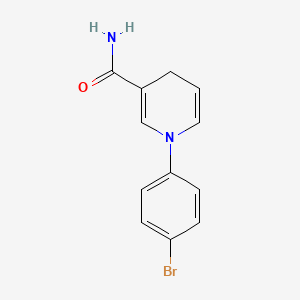
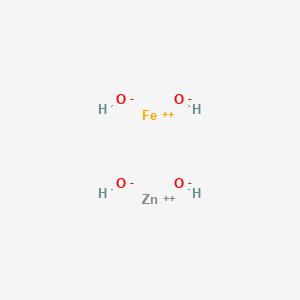
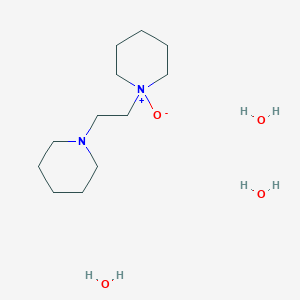
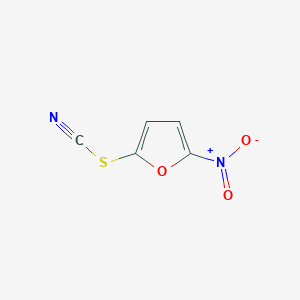
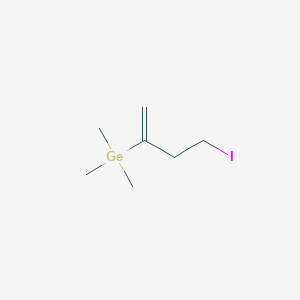

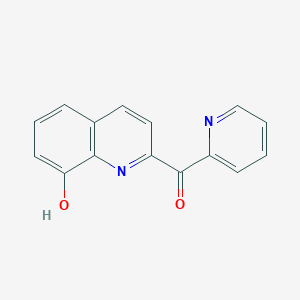
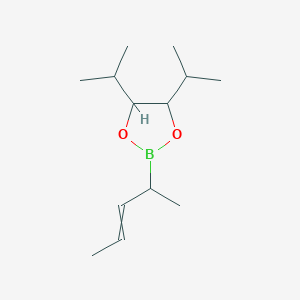
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
